molecular formula C15H13ClN2O2S B11549059 2-[(4-Chlorophenyl)sulfanyl]-N'-[(E)-(2-hydroxyphenyl)methylidene]acetohydrazide

2-[(4-Chlorophenyl)sulfanyl]-N'-[(E)-(2-hydroxyphenyl)methylidene]acetohydrazide

Cat. No.: B11549059
M. Wt: 320.8 g/mol
InChI Key: MCFWFCDGMRKYES-RQZCQDPDSA-N
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Description

2-[(4-Chlorophenyl)sulfanyl]-N’-[(E)-(2-hydroxyphenyl)methylidene]acetohydrazide is a chemical compound known for its unique structure and potential applications in various fields of scientific research. This compound features a chlorophenyl group, a sulfanyl linkage, and a hydroxyphenyl moiety, making it an interesting subject for studies in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Chlorophenyl)sulfanyl]-N’-[(E)-(2-hydroxyphenyl)methylidene]acetohydrazide typically involves the reaction of 4-chlorothiophenol with hydrazine derivatives under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and requires careful temperature control to ensure the desired product is obtained.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-[(4-Chlorophenyl)sulfanyl]-N’-[(E)-(2-hydroxyphenyl)methylidene]acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or hydrazine derivatives.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines or thiols for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiol or hydrazine derivatives. Substitution reactions can lead to a variety of substituted chlorophenyl derivatives.

Scientific Research Applications

2-[(4-Chlorophenyl)sulfanyl]-N’-[(E)-(2-hydroxyphenyl)methylidene]acetohydrazide has several scientific research applications, including:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It is investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Research explores its potential as a therapeutic agent, particularly in drug development for various diseases.

    Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(4-Chlorophenyl)sulfanyl]-N’-[(E)-(2-hydroxyphenyl)methylidene]acetohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the growth of certain microorganisms by interfering with essential metabolic pathways or induce apoptosis in cancer cells by targeting specific signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[4,5-BIS(4-CHLOROPHENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N’-[(E)-(3-ETHOXY-4-HYDROXYPHENYL)METHYLIDENE]ACETOHYDRAZIDE
  • 2-{[5-(4-CHLOROPHENYL)-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N’-[(E)-(3,5-DIBROMO-2-HYDROXYPHENYL)METHYLIDENE]ACETOHYDRAZIDE
  • 2-{[4-(4-CHLOROPHENYL)-5-(4-METHOXYPHENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N’-[(E)-(3-ETHOXY-4-HYDROXYPHENYL)METHYLIDENE]ACETOHYDRAZIDE

Uniqueness

Compared to similar compounds, 2-[(4-Chlorophenyl)sulfanyl]-N’-[(E)-(2-hydroxyphenyl)methylidene]acetohydrazide stands out due to its specific combination of functional groups, which confer unique chemical and biological properties

Properties

Molecular Formula

C15H13ClN2O2S

Molecular Weight

320.8 g/mol

IUPAC Name

2-(4-chlorophenyl)sulfanyl-N-[(E)-(2-hydroxyphenyl)methylideneamino]acetamide

InChI

InChI=1S/C15H13ClN2O2S/c16-12-5-7-13(8-6-12)21-10-15(20)18-17-9-11-3-1-2-4-14(11)19/h1-9,19H,10H2,(H,18,20)/b17-9+

InChI Key

MCFWFCDGMRKYES-RQZCQDPDSA-N

Isomeric SMILES

C1=CC=C(C(=C1)/C=N/NC(=O)CSC2=CC=C(C=C2)Cl)O

Canonical SMILES

C1=CC=C(C(=C1)C=NNC(=O)CSC2=CC=C(C=C2)Cl)O

Origin of Product

United States

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